- Synthesis of Nitrogen-Containing Macrocycles with Reductive Intramolecular Coupling of Aromatic DiiminesJournal of Organic Chemistry, 1995, 60(13), 3980-92,
Cas no 951-87-1 (rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine)

951-87-1 structure
Nome do Produto:rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Propriedades químicas e físicas
Nomes e Identificadores
-
- meso-1,2-diphenylethylenediamine
- (1R,2R)-(+)-1,2-DIPHENYLETHYLENEDIAMINE
- 1,2-ETHANEDIAMINE,1,2-DIPHENYL-, (1R,2S)-REL-
- CH06110 MESO-1,2-DIPHENYLETHYLENEDIAMINE
- 1,2-Ethanediamine,1,2-diphenyl-, (R*,S*)-
- Ethylenediamine, 1,2-diphenyl-, meso- (8CI)
- (1R,2S)-Diaminodiphenylethane
- NSC 180201
- meso-1,2-Diamino-1,2-diphenylethane
- meso-1,2-Diphenyl-1,2-ethanediamine
- meso-1,2-Diphenyl-1,2-ethylenediamine
- meso-1,2-Diphenyldiaminoethane
- meso-Stilbenediamine
- (1R,2S)-1,2-diphenylethane-1,2-diamine
- (1S,2R)-1,2-diphenylethane-1,2-diamine
- (1r,2r)-(+)-1,2-diphenyl-1,2-ethanediamine
- meso-1,2-diphenylethane-1,2-diamine
- (1s,2s)-1,2-diphenyl-1,2-ethanediamine
- Racemic stilbenediamine
- BDBM50178427
- BBL104274
- STK689613
- ST084935
- AB1010174
- Z3396
- D3930
- 1,2-Ethanediamine, 1,2-diphenyl-, (R*,S*)- (ZCI)
- rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine (ACI)
- meso-1,2-Diphenylethanediamine
- PONXTPCRRASWKW-OKILXGFUSA-N
- SCHEMBL2067094
- 16635-95-3
- 951-87-1
- CHEMBL206743
- MFCD00274328
- SLY76BC5ZF
- meso-1,2-Diphenylethylenediamine, 98%
- 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2S)-rel-
- NSC-180201
- Rel-(1R,2S)-1,2-diphenyl-1,2-ethanediamine
- AS-11936
- AKOS005602166
- Ethylenediamine, 1,2-diphenyl-, meso-
- UNII-SLY76BC5ZF
- T71490
- DTXSID90915119
- rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine
-
- MDL: MFCD00274328
- Inchi: 1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14+
- Chave InChI: PONXTPCRRASWKW-OKILXGFUSA-N
- SMILES: [C@@H](C1C=CC=CC=1)(N)[C@@H](C1C=CC=CC=1)N
Propriedades Computadas
- Massa Exacta: 212.13100
- Massa monoisotópica: 212.131
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 16
- Contagem de Ligações Rotativas: 3
- Complexidade: 171
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 2
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 52
- Contagem de Tautomeros: Not determined
- XLogP3: 1.4
- Carga de Superfície: 0
Propriedades Experimentais
- Cor/Forma: Not determined
- Densidade: 1.106
- Ponto de Fusão: 116.0 to 120.0 deg-C
- Ponto de ebulição: 353.9°Cat760mmHg
- Ponto de Flash: 199.9°C
- Índice de Refracção: 1.619
- PSA: 52.04000
- LogP: 3.78700
- Solubilidade: Not determined
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Informações de segurança
-
Símbolo:
- Pedir:warning
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319
- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: S26-S36
-
Identificação dos materiais perigosos:
- Frases de Risco:R36/37/38
- Condição de armazenamento:Store at 4 ℃, better at -4 ℃
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Dados aduaneiros
- CÓDIGO SH:2921590090
- Dados aduaneiros:
China Customs Code:
2921590090Overview:
2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
abcr | AB331721-1 g |
meso-1,2-Diphenylethylenediamine, 95%; . |
951-87-1 | 95% | 1g |
€109.60 | 2022-06-10 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3930-5G |
meso-1,2-Diphenylethylenediamine |
951-87-1 | >97.0%(T) | 5g |
¥690.00 | 2024-04-15 | |
TRC | R263300-1000mg |
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine |
951-87-1 | 1g |
$ 400.00 | 2022-06-03 | ||
abcr | AB331721-5g |
meso-1,2-Diphenylethylenediamine, 95%; . |
951-87-1 | 95% | 5g |
€125.10 | 2024-04-15 | |
abcr | AB331721-1g |
meso-1,2-Diphenylethylenediamine, 95%; . |
951-87-1 | 95% | 1g |
€90.80 | 2024-04-15 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158376-25g |
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine |
951-87-1 | >97.0% | 25g |
¥928.90 | 2023-09-02 | |
Aaron | AR00IJFK-1g |
1,2-Ethanediamine, 1,2-diphenyl-, (1R,2S)-rel- |
951-87-1 | 99% | 1g |
$8.00 | 2025-02-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1538049-5g |
(1R,2S)-1,2-diphenylethane-1,2-diamine |
951-87-1 | 98% | 5g |
¥165.00 | 2024-04-24 | |
Aaron | AR00IJFK-250mg |
1,2-Ethanediamine, 1,2-diphenyl-, (1R,2S)-rel- |
951-87-1 | 99% | 250mg |
$5.00 | 2025-02-28 | |
Ambeed | A741911-5g |
meso-1,2-Diphenylethane-1,2-diamine |
951-87-1 | 97% | 5g |
$45.0 | 2025-02-27 |
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
1.2 Reagents: Lead tetraacetate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Lead tetraacetate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Ammonium acetate ; 3 h, 120 °C; 120 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; 12 h, 170 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; 12 h, 170 °C
Referência
- Lipase-catalyzed desymmetrization of meso-1,2-diaryl-1,2-diaminoethanesTetrahedron: Asymmetry, 2014, 25(4), 381-386,
Método de produção 3
Condições de reacção
Referência
- Intramolecular imine cross-coupling in dibenzylidene sulfamides: synthesis of unsymmetrical 1,2-diaryl ethanediaminesTetrahedron Letters, 1996, 37(16), 2859-62,
Método de produção 4
Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Referência
- Enantio- and Diastereoselective Nitro-Mannich Reaction of α-Aryl Nitromethanes with Amidosulfones Catalyzed by Phase-Transfer CatalystsJournal of Organic Chemistry, 2017, 82(9), 4668-4676,
Método de produção 5
Método de produção 6
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Diethyl ether
1.2 Reagents: Lithium perchlorate Solvents: Diethyl ether
1.3 Reagents: Lithium
1.2 Reagents: Lithium perchlorate Solvents: Diethyl ether
1.3 Reagents: Lithium
Referência
- Ultrasound accelerated reductive coupling of imine or iminium ion generated in 5 M lithium perchlorate solution by lithium metalSynthetic Communications, 2001, 31(23), 3587-3592,
Método de produção 7
Método de produção 8
Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Water ; 24 h, reflux
1.2 -
1.2 -
Referência
- Reaction of Aromatic Aldehydes with Ammonium AcetateRussian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2002, 38(8), 1149-1153,
Método de produção 9
Condições de reacção
1.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 0 °C; 8 h, rt
1.2 Solvents: Water ; 0 °C
1.2 Solvents: Water ; 0 °C
Referência
- Synergistic copper-TEMPO catalysis of intermolecular vicinal diamination of styrenesTetrahedron Letters, 2017, 58(7), 670-673,
Método de produção 10
Condições de reacção
Referência
- Preparative synthesis of the Corey chiral controller for enantioselective dihydroxylation of olefinsRussian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 1997, 46(1), 96-100,
Método de produção 11
Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Water ; 1 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referência
- Synthesis, characterization and biological studies of a sterically hindered symmetrical nitrogen donor ligand and its metal complexesPolyhedron, 2021, 205,,
Método de produção 12
Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Water ; 24 h, 160 °C
Referência
- Triptycene-Based Chiral and meso-N-Heterocyclic Carbene Ligands and Metal ComplexesChemistry - A European Journal, 2016, 22(28), 9667-9675,
Método de produção 13
Condições de reacção
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Water ; 4 d, rt → 373 K; cooled
Referência
- meso-4,5-Diphenylimidazolidin-2-oneActa Crystallographica, 2009, 65(12),,
Método de produção 14
Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, 0 °C
Referência
- Chiral Ammonium Betaine-Catalyzed Highly Stereoselective Aza-Henry Reaction of α-Aryl Nitromethanes with Aromatic N-Boc IminesChemistry - An Asian Journal, 2015, 10(2), 334-337,
Método de produção 15
Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Water ; 1 h, reflux
1.2 Reagents: Sodium hydroxide
1.2 Reagents: Sodium hydroxide
Referência
- Synthesis, characterization and antimicrobial activity of novel platinum(IV) and palladium(II) complexes with meso-1,2-diphenyl-ethylenediamine-N,N'-di-3-propanoic acid - Crystal structure of H2-1,2-dpheddp·2HCl·H2OJournal of Molecular Structure, 2012, 1029, 180-186,
Método de produção 16
Condições de reacção
Referência
- Product subclass 4: n-nitrogen- or n-phosphorus-functionalized alkylamines (n ≥2)Science of Synthesis, 2009, 40, 615-641,
Método de produção 17
Condições de reacção
1.1 Reagents: Sulfuric acid
Referência
- The diaza-Cope rearrangementChemische Berichte, 1976, 109(1), 1-40,
Método de produção 18
Condições de reacção
1.1 Reagents: Sulfuric acid
Referência
- 1,2-Diarylethylenediamines. A preparation via trisubstituted 2-imidazolines and conversion to some new stilbenediamine tetraacetic acidsGlasnik Hemicara i Tehnologa Bosne i Hercegovine, 1983, 27, 27-28,
Método de produção 19
Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Water ; 24 h, reflux
Referência
- Enantioseparation of 1-arylethanols via a supramolecular chiral host consisting of N-(2-naphthoyl)-L-aspartic acid and an achiral diamineOrganic & Biomolecular Chemistry, 2012, 10(9), 1877-1882,
Método de produção 20
Condições de reacção
1.1 Reagents: Ammonium acetate ; 3 h, 120 °C; 120 °C → rt
1.2 Reagents: Sulfuric acid Solvents: Water ; 3 h, 180 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 3 h, 180 °C
Referência
- Design, synthesis, and biological evaluation of imidazoline derivatives as p53-MDM2 binding inhibitorsBioorganic & Medicinal Chemistry, 2011, 19(18), 5454-5461,
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Raw materials
- Carbamic acid, N-[(1S,2R)-2-amino-1,2-diphenylethyl]-, 1,1-dimethylethyl ester
- 1,1-Dimethylethyl N-[(1S,2R)-2-amino-2-(2-fluorophenyl)-1-phenylethyl]carbamate
- Benzenesulfonamide, N-[(1R,2S)-1,2-diphenyl-2-[(phenylsulfonyl)amino]ethyl]-, rel-
- Benzamide, N-[1,2-diphenyl-2-[(phenylmethyl)imino]ethyl]-
- n1-[2-(Benzylideneamino)-1,2-diphenylethyl]benzamide
- rel-N-[(1R,2S)-2-(Acetylamino)-1,2-diphenylethyl]benzamide
- rel-(αR,βS)-N-[(4-Methoxyphenyl)methyl]-β-nitro-α-phenylbenzeneethanamine
- Benzaldehyde
- rel-N-[(1R,2S)-1,2-Diphenyl-2-[(E)-(phenylmethylene)amino]ethyl]benzamide
- 1,2-Ethanediamine, N,N′-bis(diphenylmethylene)-1,2-diphenyl-, (R*,S*)-
- 1,10-Dioxa-4,7-diazacyclotridecane-2,9-dione, 3,8-bis(1-methylethyl)-5,6-diphenyl-, [3S-(3R*,5R*,6S*,8R*)]- (9CI)
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Preparation Products
rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine Literatura Relacionada
-
Kimberley J. Davis,Christopher Richardson,Jennifer L. Beck,Brett M. Knowles,Aurore Guédin,Jean-Louis Mergny,Anthony C. Willis,Stephen F. Ralph Dalton Trans. 2015 44 3136
-
Ana Rosa Silva,Cristina Freire,Baltazar de Castro New J. Chem. 2004 28 253
-
Qian Cao,Yi Li,Eva Freisinger,Peter Z. Qin,Roland K. O. Sigel,Zong-Wan Mao Inorg. Chem. Front. 2017 4 10
-
4. Effect of structure variations on the quadruplex DNA binding ability of nickel Schiff base complexesKimberley J. Davis,Nawal M. O. Assadawi,Son Q. T. Pham,Monica L. Birrento,Christopher Richardson,Jennifer L. Beck,Anthony C. Willis,Stephen F. Ralph Dalton Trans. 2018 47 13573
-
5. Synthesis of some phenyl-substituted stilbenediamines and their complexes with nickel(II)William A. Sadler,Donald A. House J. Chem. Soc. Dalton Trans. 1973 1937
951-87-1 (rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine) Produtos relacionados
- 5700-56-1(1-Phenyl-1,2-diaminoethane)
- 30339-30-1((S)-1-Phenyl-2-(p-tolyl)ethylamine)
- 25611-78-3(1,2-Diphenylethylamine)
- 124842-96-2(1,2-Di-p-tolylethylenediamine)
- 117106-39-5((1R,2S)-1-(Naphthalen-1-yl)-2-(naphthalen-2-yl)ethane-1,2-diamine)
- 16635-95-3(1,2-Diphenylethylenediamine)
- 1361471-08-0(3-(3,4-Dichlorophenyl)-2-fluoropyridine-6-acetic acid)
- 2228167-85-7(1-2-(3-bromophenyl)ethylcyclopropane-1-carbaldehyde)
- 2168626-52-4(3-(but-3-en-2-yl)-1-(1-hydroxypropan-2-yl)thiourea)
- 903094-48-4(METHYL 1-(PYRROLIDIN-3-YL)PIPERIDINE-3-CARBOXYLATE)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:951-87-1)rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediamine

Pureza:99%
Quantidade:25g
Preço ($):167.0